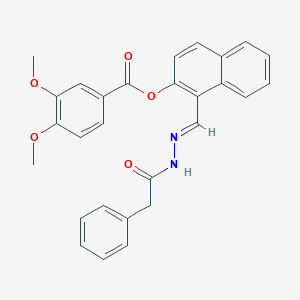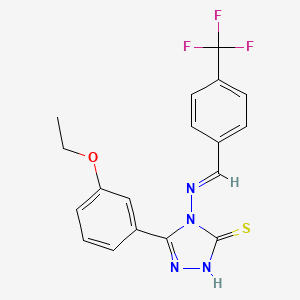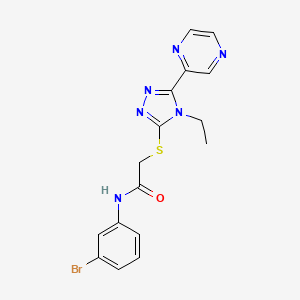![molecular formula C16H15FN4O2S B12027674 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 603978-82-1](/img/structure/B12027674.png)
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミドは、トリアゾール誘導体と呼ばれるクラスに属する合成有機化合物です。この化合物は、トリアゾール環、フラン環、およびフルオロフェニル基の存在によって特徴付けられます。それは、その潜在的な生物活性と用途のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件: 2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミドの合成は、通常、次の手順を含みます。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジドを二硫化炭素と環化させ、続いてヒドラジン水和物と反応させることによって合成できます。
フラン環の導入: フラン環は、フラン-2-カルボアルデヒドとの反応によって導入できます。
スルファニル結合の形成: スルファニル結合は、トリアゾール誘導体を適切なチオール化合物と反応させることによって形成されます。
アセトアミドの形成: 最終段階は、中間体を4-フルオロアニリンと反応させてアセトアミド誘導体を形成することを含みます。
工業的製造方法: この化合物の工業的製造は、収率と純度を高くするために、上記の合成経路の最適化を含み得ます。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、トリアゾール環またはフラン環で起こり、ジヒドロ誘導体を生成する可能性があります。
置換: この化合物は、特にフルオロフェニル基で求核置換反応を起こし、フッ素原子が他の求核剤によって置き換わる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件で使用できます。
主な生成物:
酸化: スルホキシドおよびスルホン。
還元: トリアゾール環とフラン環のジヒドロ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の応用
2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミドは、いくつかの科学研究の応用があります。
化学: それは、より複雑な分子の合成における構成要素として、および配位化学における配位子として使用されます。
生物学: この化合物は、その潜在的な抗菌性、抗真菌性、および抗ウイルス活性について研究されています。
医学: 癌や感染症などのさまざまな疾患に対する治療薬としての可能性を探索する研究が進行中です。
産業: それは、新しい材料の開発や、医薬品や農薬の合成における中間体として使用されます。
科学的研究の応用
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または核酸を標的とし、それらの活性を阻害または調節する可能性があります。
関与する経路: それは、シグナル伝達、遺伝子発現、代謝プロセスなどの細胞経路を干渉し、その生物学的効果をもたらす可能性があります。
類似の化合物:
- 2-{[4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-メトキシジベンゾ[b,d]フラン-3-イル)アセトアミド
- エチル 2-{[5-(フラン-2-イル)-1,3,4-オキサジアゾール-2-イル]スルファニル}アセテート
比較:
- 構造上の違い: トリアゾール環上の異なる置換基の存在と、芳香環(フラン対チオフェン)の変動は、それらの化学的および生物学的特性の違いに寄与します。
類似化合物との比較
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and variations in the aromatic rings (furan vs. thiophene) contribute to differences in their chemical and biological properties.
- Biological Activity: The unique combination of the furan ring, triazole ring, and fluorophenyl group in 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide may result in distinct biological activities compared to similar compounds.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain research areas or therapeutic uses.
特性
CAS番号 |
603978-82-1 |
|---|---|
分子式 |
C16H15FN4O2S |
分子量 |
346.4 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22) |
InChIキー |
VSGKTSTXRDKNRD-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027597.png)

![N-(4-(Diethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027618.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)

![[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12027645.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12027649.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)
![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)
